molecular formula C7H13ClN2O3 B14749898 N~2~-(2-Chloroethyl)-L-glutamine CAS No. 4821-79-8

N~2~-(2-Chloroethyl)-L-glutamine

Cat. No.: B14749898
CAS No.: 4821-79-8
M. Wt: 208.64 g/mol
InChI Key: HTNLAUSKAPDYOK-YFKPBYRVSA-N
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Description

N~2~-(2-Chloroethyl)-L-glutamine is an organic compound that belongs to the class of chloroethyl derivatives This compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of L-glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Chloroethyl)-L-glutamine typically involves the reaction of L-glutamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of N2-(2-Chloroethyl)-L-glutamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Chloroethyl)-L-glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of N2-(2-Chloroethyl)-L-glutamine involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of adducts. This can result in the inhibition of cellular processes and induction of cell death, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-Chloroethyl)-L-glutamine is unique due to its specific structure, which combines the properties of L-glutamine with the reactivity of the chloroethyl group. This combination allows it to interact with biological molecules in a distinct manner, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

4821-79-8

Molecular Formula

C7H13ClN2O3

Molecular Weight

208.64 g/mol

IUPAC Name

(2S)-5-amino-2-(2-chloroethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C7H13ClN2O3/c8-3-4-10-5(7(12)13)1-2-6(9)11/h5,10H,1-4H2,(H2,9,11)(H,12,13)/t5-/m0/s1

InChI Key

HTNLAUSKAPDYOK-YFKPBYRVSA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NCCCl

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NCCCl

Origin of Product

United States

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